molecular formula C14H23ClN6 B13433892 N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide

N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide

Cat. No.: B13433892
M. Wt: 310.82 g/mol
InChI Key: NOIUSXTZNNFUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic Diamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidodicarbonimidic diamide core with a 6-aminohexyl group and a 4-chlorophenyl group attached. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic Diamide typically involves the reaction of 4-chlorophenyl isocyanate with 6-aminohexylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of N-(6-Aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic Diamide may involve large-scale reactors with precise temperature and pressure control. The use of automated systems ensures consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Types of Reactions:

    Oxidation: N-(6-Aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic Diamide can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophilic reagents.

Major Products Formed:

  • Oxidized derivatives
  • Reduced amine derivatives
  • Substituted imidodicarbonimidic diamides

Scientific Research Applications

N-(6-Aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic Diamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as a biochemical probe or inhibitor. Its ability to interact with biological molecules makes it a valuable tool in studying cellular processes.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent. Its interactions with biological targets are of particular interest.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(6-Aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic Diamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(6-Aminohexyl)-N’-(4-bromophenyl)imidodicarbonimidic Diamide
  • N-(6-Aminohexyl)-N’-(4-fluorophenyl)imidodicarbonimidic Diamide
  • N-(6-Aminohexyl)-N’-(4-methylphenyl)imidodicarbonimidic Diamide

Comparison: N-(6-Aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic Diamide stands out due to the presence of the 4-chlorophenyl group, which imparts unique chemical and biological properties. Compared to its bromophenyl, fluorophenyl, and methylphenyl analogs, the chlorophenyl derivative may exhibit different reactivity and interactions with biological targets, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[amino-(4-chloroanilino)methylidene]-2-(6-aminohexyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN6/c15-11-5-7-12(8-6-11)20-14(18)21-13(17)19-10-4-2-1-3-9-16/h5-8H,1-4,9-10,16H2,(H5,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIUSXTZNNFUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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